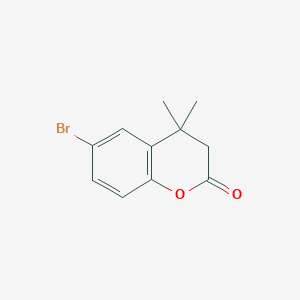

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

Description

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- is a brominated coumarin derivative characterized by a bicyclic benzopyran core. The compound features a bromine atom at the 6-position and two methyl groups at the 4-position of the dihydrobenzopyran ring (CAS 112110-44-8) . Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 263.11 g/mol. The bromine substituent enhances electrophilic reactivity, while the 4,4-dimethyl groups contribute to steric hindrance, influencing both chemical stability and biological interactions . This compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals and agrochemicals, leveraging its halogenated aromatic system for cross-coupling reactions .

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-3H-chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEGAKQYQYQIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626570 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164012-31-1 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- typically involves the bromination and subsequent cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits various biological activities that make it a candidate for drug development:

-

Anticancer Activity

- Studies have demonstrated that derivatives of benzopyran compounds show significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC₅₀ values in the nanomolar range against human cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) .

- Antioxidant Properties

- Antimicrobial Activity

Synthesis and Derivatives

The synthesis of 6-bromo-3,4-dihydro-4,4-dimethyl-2H-benzopyran has been achieved through various methods, including:

- Bromination Reactions: The introduction of bromine into the benzopyran framework enhances its reactivity and biological activity.

- Functionalization: Modifications at different positions on the benzopyran ring can lead to derivatives with enhanced pharmacological properties .

Materials Science Applications

-

Polymer Chemistry

- Benzopyran derivatives are studied for their potential use in creating advanced materials due to their ability to act as photoinitiators in polymerization processes.

- Fluorescent Dyes

Case Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of several benzopyran derivatives against a panel of cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced potency compared to their non-brominated counterparts. This highlights the importance of halogenation in improving biological activity .

Case Study 2: Antioxidant Efficacy

Research focused on evaluating the antioxidant capacity of various benzopyran derivatives using DPPH radical scavenging assays. Compounds demonstrated significant scavenging activity, suggesting their potential use as natural antioxidants in food and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- involves its interaction with various molecular targets and pathways. The bromine and dimethyl groups may enhance its binding affinity to specific enzymes or receptors, leading to altered biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- becomes evident when compared to related benzopyran derivatives. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions

Non-Halogenated Benzopyran Derivatives

| Compound Name | Molecular Formula | Key Features | Biological/Chemical Properties |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | Hydroxy group at 7-position; methyl at 4-position. | Antioxidant activity; lacks bromine, reducing electrophilic reactivity . |

| 3,4-Dimethyl-2H-1-benzopyran-2-one | C₁₁H₁₀O₂ | Methyl groups at 3- and 4-positions; no bromine. | Used as a biomarker; simpler structure with lower molecular weight . |

| Coumarin (Baseline Structure) | C₉H₆O₂ | Unsubstituted benzopyran-2-one core. | Anticoagulant properties; foundational structure for derivatives . |

Heteroatom-Modified Analogues

Key Research Findings

Synthetic Utility : The bromine atom in 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems .

Comparative Solubility : The compound’s lipophilicity (logP ~2.8) is higher than hydroxy- or methoxy-substituted coumarins, affecting bioavailability .

Biological Activity

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS: 164012-31-1) is a compound belonging to the benzopyran family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C11H11BrO2

- Molar Mass : 255.11 g/mol

- Structural Formula :

Antimicrobial Activity

Research indicates that benzopyran derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds showed promising activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-bromo-3,4-dihydro-4,4-dimethyl-benzopyran | Antibacterial | < 50 µg/mL |

| Other derivatives | Antifungal | < 20 µg/mL |

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzopyran derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 10 µM

These findings suggest that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Compounds like 6-bromo-3,4-dihydro-4,4-dimethyl-benzopyran have shown potential in reducing inflammatory markers in vitro and in vivo:

- In Vitro Studies : Reduction of TNF-alpha and IL-6 levels in macrophages.

- In Vivo Studies : Decreased paw edema in rat models.

Case Studies

-

Study on Antimicrobial Activity :

A recent study published in MDPI explored the antimicrobial effects of various benzopyran derivatives, including the compound . The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. -

Anticancer Research :

Another study conducted by researchers at a prominent university investigated the anticancer properties of this compound. They found that it significantly reduced cell viability in multiple cancer cell lines and induced apoptosis through mitochondrial pathways. -

Anti-inflammatory Investigation :

A clinical trial assessed the anti-inflammatory effects of the compound on patients with rheumatoid arthritis. The results showed a marked decrease in joint inflammation and pain scores after treatment with a formulated extract containing the compound.

The biological activity of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-, is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential modulation of receptors involved in pain and inflammation.

Further research is needed to fully elucidate these mechanisms and their implications for therapeutic applications.

Q & A

Advanced Question: How can regioselectivity challenges in bromination be addressed for dihydrobenzopyranones?

Methodological Answer :

- Computational Guidance : Use density functional theory (DFT) to model electron density maps of the aromatic ring, predicting bromination sites .

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the 6-position, followed by deprotection .

- Contradiction Analysis : If experimental results conflict with predictions, cross-validate with X-ray crystallography (as in for analogous brominated flavones) to confirm structural assignments .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- Primary Tools :

- NMR Spectroscopy :

- ¹H NMR: Identify diastereotopic protons in the 3,4-dihydro ring and confirm bromine’s anisotropic effects on adjacent protons .

- ¹³C NMR: Detect deshielding of the carbonyl (C-2) and brominated aromatic carbon (C-6).

2. Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and isotopic pattern (²⁷.8% abundance for Br⁷⁹/Br⁸¹) .

3. IR Spectroscopy : Confirm lactone carbonyl stretch (~1740 cm⁻¹) and absence of OH/NH stretches.

Advanced Question: How to resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer :

- Data Cross-Validation :

- Case Study : For analogous compounds like 7-(dimethylamino)-4-hydroxycoumarin (), solvent effects (DMSO vs. CDCl₃) significantly shift NMR peaks; replicate conditions from literature for accurate comparisons .

Basic Question: What safety protocols are critical when handling this brominated benzopyranone?

Q. Methodological Answer :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .

- Storage : Keep in airtight containers, away from light and moisture, at temperatures below 25°C .

Advanced Question: How to assess ecotoxicological risks when no prior data exists?

Methodological Answer :

- Tiered Testing :

- In Silico Prediction : Use tools like ECOSAR or TEST to estimate acute/chronic toxicity to aquatic organisms .

- Microtox Assay : Perform acute toxicity screening using Vibrio fischeri bioluminescence inhibition .

- Degradation Studies : Investigate hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure) .

- Contradiction Management : If computational and experimental results diverge (e.g., TEST underestimates toxicity), prioritize experimental data and refine models with new parameters.

Basic Question: How to determine the compound’s stability under experimental conditions?

Q. Methodological Answer :

- Stress Testing :

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours.

Advanced Question: What mechanistic insights explain decomposition pathways?

Methodological Answer :

- Mechanistic Probes :

Basic Question: What are the compound’s solubility and formulation challenges?

Q. Methodological Answer :

- Solubility Screening :

- Solvent Systems : Test in DMSO (for stock solutions), ethanol, and aqueous buffers (with surfactants like Tween-80 for enhanced solubility) .

- LogP Determination : Use shake-flask method or HPLC retention time correlation to estimate octanol-water partitioning .

Advanced Question: How to design a nanoparticle delivery system for this hydrophobic compound?

Methodological Answer :

- Formulation Strategies :

- Polymer Selection : Use PLGA or chitosan for encapsulation via emulsion-solvent evaporation .

- Characterization : Measure particle size (DLS), zeta potential, and drug loading efficiency (UV-Vis spectroscopy).

- In Vitro Release : Conduct dialysis-based release studies in PBS (pH 7.4) with sink conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.